Ethyl 2-(2-cyanophenylureido)acetate
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Overview
Description
Ethyl 2-(2-cyanophenylureido)acetate is an organic compound with the molecular formula C12H13N3O3. It is a derivative of urea and features a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-cyanophenylureido)acetate can be synthesized through the reaction of ethyl cyanoacetate with 2-aminobenzonitrile under specific conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-cyanophenylureido)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Condensation: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Aminolysis: Requires primary or secondary amines and is often carried out at elevated temperatures.
Condensation: Involves reagents like aldehydes or ketones and may require catalysts such as piperidine.
Major Products
Hydrolysis: Produces 2-(2-cyanophenylureido)acetic acid.
Aminolysis: Forms various amides depending on the amine used.
Condensation: Yields heterocyclic compounds, which can be further functionalized for various applications.
Scientific Research Applications
Ethyl 2-(2-cyanophenylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-(2-cyanophenylureido)acetate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dodecylthio)acetate
- Ethyl (2-furoylamino)acetate
- Ethyl 2-(triphenylstannyl)acetate
- Ethyl (3-methyl-2-oxocyclopentyl)acetate
- 2-(phenylthio)ethyl acetate
Uniqueness
Ethyl 2-(2-cyanophenylureido)acetate is unique due to the presence of both a cyano group and a urea moiety, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
78754-91-3 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-[(2-cyanophenyl)carbamoylamino]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-6-4-3-5-9(10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17) |
InChI Key |
NDJAKNZTCHNTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
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